1-methyl-1'-(tetrahydro-2H-pyran-4-carbonyl)spiro[indoline-3,4'-piperidin]-2-one
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Overview
Description
1-methyl-1’-(tetrahydro-2H-pyran-4-carbonyl)spiro[indoline-3,4’-piperidin]-2-one is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of indoline and piperidine rings, connected through a spiro junction, and a tetrahydro-2H-pyran-4-carbonyl group. Such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1’-(tetrahydro-2H-pyran-4-carbonyl)spiro[indoline-3,4’-piperidin]-2-one typically involves multiple steps, starting from readily available precursors. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The piperidine ring can be introduced through a cyclization reaction, and the spiro junction is formed by connecting the indoline and piperidine rings.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1-methyl-1’-(tetrahydro-2H-pyran-4-carbonyl)spiro[indoline-3,4’-piperidin]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the indoline or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
1-methyl-1’-(tetrahydro-2H-pyran-4-carbonyl)spiro[indoline-3,4’-piperidin]-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-1’-(tetrahydro-2H-pyran-4-carbonyl)spiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets. The indoline and piperidine rings can interact with enzymes or receptors, modulating their activity. The tetrahydro-2H-pyran-4-carbonyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Indoline derivatives: Compounds with similar indoline structures but different substituents.
Piperidine derivatives: Compounds with piperidine rings and various functional groups.
Spirocyclic compounds: Molecules with spiro junctions connecting different ring systems.
Uniqueness
1-methyl-1’-(tetrahydro-2H-pyran-4-carbonyl)spiro[indoline-3,4’-piperidin]-2-one is unique due to its specific combination of indoline, piperidine, and tetrahydro-2H-pyran-4-carbonyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-methyl-1'-(oxane-4-carbonyl)spiro[indole-3,4'-piperidine]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-20-16-5-3-2-4-15(16)19(18(20)23)8-10-21(11-9-19)17(22)14-6-12-24-13-7-14/h2-5,14H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAUDDJHMMQXJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)CCN(CC3)C(=O)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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